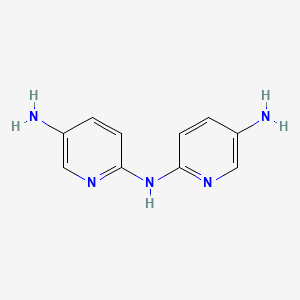

N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine

Description

Contextualization of Heterocyclic Organic Diamines in Modern Chemistry

Heterocyclic organic compounds, which feature rings containing at least one atom other than carbon, form the backbone of a vast array of natural and synthetic molecules. When these structures incorporate multiple amine functional groups, they are known as heterocyclic diamines. These compounds are of fundamental importance in various domains of chemistry due to the presence of basic nitrogen atoms that can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. This dual functionality makes them highly valuable as building blocks in supramolecular chemistry, materials science, and medicinal chemistry. The spatial arrangement of the amine groups on the heterocyclic scaffold dictates the compound's conformational flexibility and its ability to engage in specific molecular interactions.

Significance of Pyridine-Based Compounds in Advanced Chemical Systems

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart distinct reactivity and coordination capabilities. Pyridine-based compounds are integral to numerous advanced chemical systems. In materials science, they are used in the synthesis of polymers, dyes, and electronic materials. The nitrogen atom in the pyridine ring provides a site for coordination with metal ions, making pyridine derivatives essential ligands in coordination chemistry and catalysis. Polydentate ligands, which can bind to a metal ion through multiple points of attachment, often incorporate pyridine rings to create stable metal complexes with specific geometries and reactivities. Such complexes are at the forefront of research in areas like metal-organic frameworks (MOFs) and molecular magnetism.

Research Landscape and Potential Contributions of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine

While extensive research has been conducted on a wide range of pyridine-based ligands, the specific research landscape for this compound is still emerging. Based on its structural features, its primary potential lies in the field of coordination chemistry. The molecule possesses multiple nitrogen donor atoms located on both the pyridine rings and the amino groups, classifying it as a potent polydentate ligand.

The arrangement of these nitrogen atoms suggests that this compound could act as a versatile building block for the synthesis of novel metal-organic complexes and coordination polymers. The increased thermodynamic stability of coordination compounds formed with polydentate ligands is a significant driving force in this area of research. Such materials are investigated for applications in gas storage, catalysis, and as functional materials with unique electronic or magnetic properties. The presence of multiple amino groups also offers sites for further chemical modification, allowing for the fine-tuning of the ligand's properties and the properties of the resulting metal complexes.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to fully characterize its chemical and physical properties and to explore its utility as a ligand in the synthesis of new materials. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing the compound using modern analytical techniques is a foundational step. A known method for its analysis involves reverse-phase high-performance liquid chromatography (HPLC) sielc.com.

Coordination Chemistry: Investigating the coordination behavior of the molecule with a variety of transition metals and lanthanides to understand the types of structures it can form. This includes the synthesis and crystallographic analysis of discrete metal complexes and extended coordination polymers.

Materials Science Applications: Exploring the potential of the resulting metal-organic materials in areas such as catalysis, sorption, and molecular sensing. The properties of these materials will be directly related to the structure of the ligand and the chosen metal ion.

The academic pursuit of knowledge surrounding this compound is driven by the fundamental goal of expanding the library of versatile organic ligands and creating new functional materials with tailored properties.

Properties

CAS No. |

4928-50-1 |

|---|---|

Molecular Formula |

C10H11N5 |

Molecular Weight |

201.23 g/mol |

IUPAC Name |

2-N-(5-aminopyridin-2-yl)pyridine-2,5-diamine |

InChI |

InChI=1S/C10H11N5/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2,(H,13,14,15) |

InChI Key |

JVRBFCPMIHJUPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N)NC2=NC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N2 5 Amino 2 Pyridyl Pyridine 2,5 Diamine

Retrosynthetic Analysis of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine

A retrosynthetic analysis of the target molecule, this compound, identifies the central secondary amine linkage between the two pyridine (B92270) rings as the most logical point for disconnection. This C-N bond cleavage suggests a synthesis strategy based on the coupling of two key pyridine-based precursors.

The primary disconnection breaks the molecule into two synthons: a nucleophilic aminopyridine component and an electrophilic pyridyl component. This leads to the identification of the following practical precursor molecules:

Precursor A (Nucleophile): Pyridine-2,5-diamine.

Precursor B (Electrophile): A 2-halo-5-aminopyridine, such as 2-bromo-5-aminopyridine, or a protected/nitro equivalent like 2-bromo-5-nitropyridine (B18158). The halogen at the C-2 position renders the carbon susceptible to nucleophilic attack or oxidative addition in metal-catalyzed coupling reactions.

This approach simplifies the synthesis to the preparation of these two key intermediates followed by a final coupling step to construct the target diarylamine structure.

Precursor Identification and Synthesis for this compound

The successful synthesis of this compound is contingent on the efficient preparation of its core building blocks.

Synthesis of 2,5-Diaminopyridine Precursors

Pyridine-2,5-diamine is a crucial nucleophilic precursor. A common and effective route to this compound begins with the nitration of the more readily available 2-aminopyridine (B139424). The nitration of 2-aminopyridine typically yields a mixture of isomers, with 2-amino-5-nitropyridine (B18323) being a major product. This intermediate can then be subjected to a reduction reaction to convert the nitro group into a second amino group, yielding the desired pyridine-2,5-diamine.

Another documented approach involves the amination of a di-halogenated pyridine or an amino-halopyridine using a copper-catalyzed reaction with ammonia (B1221849) in a sealed tube at elevated temperatures. chemicalbook.com

Table 1: Synthetic Route for 2,5-Diaminopyridine

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Nitration | 2-Aminopyridine | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine |

Synthesis of 5-Amino-2-pyridyl Moiety Precursors

The electrophilic precursor is typically a 2-halopyridine derivative, with 2-bromo-5-aminopyridine being a common choice. The synthesis of this intermediate can be approached through several routes.

One method involves the direct bromination of 2-aminopyridine. However, this reaction can suffer from poor regioselectivity, often producing 2-amino-3,5-dibromopyridine (B40352) as a significant by-product, which necessitates complex purification procedures. googleapis.comheteroletters.org To improve selectivity, the amino group can be protected, for instance, through acetylation, prior to the bromination step. heteroletters.org

A more controlled and widely used pathway involves the synthesis of an intermediate like 2-bromo-5-nitropyridine or 5-bromo-2-nitropyridine (B47719). nbinno.com For example, 2-amino-5-bromopyridine (B118841) can be oxidized to 5-bromo-2-nitropyridine using hydrogen peroxide in a strong acid. guidechem.comchemicalbook.com Subsequently, the nitro group of 5-bromo-2-nitropyridine can be selectively reduced to an amine using reagents like Pd/C with a hydrogen source to furnish 2-amino-5-bromopyridine. chemicalbook.com

Table 2: Selected Synthetic Routes for 2-Amino-5-bromopyridine

| Route | Starting Material | Key Reagents/Steps | Intermediate(s) | Final Product |

|---|---|---|---|---|

| A | 2-Aminopyridine | 1. N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine (with by-products) | 2-Amino-5-bromopyridine |

| B | 2-Amino-5-bromopyridine | 1. H₂O₂, H₂SO₄ | 5-Bromo-2-nitropyridine | 2-Amino-5-bromopyridine |

| 2. Reduction (e.g., Pd/C, H₂) | ||||

| C | 2-Hydroxy-5-nitropyridine | 1. Bromination (e.g., P₂O₅, TBAB) guidechem.com | 2-Bromo-5-nitropyridine | 2-Amino-5-bromopyridine |

| 2. Reduction (e.g., H₂, Pd/C) nbinno.com | 2-Amino-5-nitropyridine |

Direct Synthesis Approaches for this compound

With the precursors in hand, the final step involves forming the C-N bond between the two pyridine rings. This is typically achieved through modern cross-coupling reactions or classical condensation methods.

Condensation Reactions and Amination Strategies

The Ullmann condensation is a classical method for forming aryl-nitrogen bonds, utilizing a copper catalyst. organic-chemistry.org This reaction would involve coupling pyridine-2,5-diamine with a 2-halo-5-aminopyridine derivative. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often approaching 200 °C) and stoichiometric amounts of copper. organic-chemistry.org

Modern advancements have introduced the use of various ligands (e.g., 1,10-phenanthroline, amino acids, or diols) that can facilitate the reaction under milder conditions and with catalytic amounts of copper. rsc.orgnih.gov Microwave-assisted Ullmann couplings have also been shown to dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov This approach, while feasible, must be carefully optimized to avoid self-condensation or other side reactions, especially given the multiple amine groups present on the precursors.

Coupling Reactions for Pyridine Ring Linkage

The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org It has become the method of choice for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. wikipedia.org

The reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org

For the synthesis of this compound, the Buchwald-Hartwig reaction would couple pyridine-2,5-diamine with 2-bromo-5-aminopyridine. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) is required. The choice of phosphine ligand (e.g., BINAP, XPhos, DavePhos) is critical for reaction efficiency and is selected based on the specific substrates. wikipedia.orgrsc.org To prevent unwanted side reactions, it may be necessary to protect the amino groups that are not involved in the coupling reaction.

Table 3: Comparison of Direct Synthesis Approaches

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (CuI, Cu(0)) organic-chemistry.org | Palladium (Pd(OAc)₂, Pd₂(dba)₃) wikipedia.orglibretexts.org |

| Ligands | Often requires ligands like 1,10-phenanthroline, diols, or amino acids for milder conditions. rsc.orgnih.gov | Requires bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. researchgate.net |

| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, LiHMDS |

| Temperature | Typically high (100-200 °C), though modern methods are milder. | Generally lower (Room temp. to ~110 °C). wikipedia.org |

| Scope | Good for electron-deficient aryl halides. | Extremely broad, including electron-rich and electron-neutral aryl halides and various amines. wikipedia.orgacsgcipr.org |

| Functional Group Tolerance | Moderate | Excellent |

Optimization of Reaction Parameters for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the meticulous optimization of several key reaction parameters. The choice of solvent, temperature, pressure, and catalyst system can dramatically influence the reaction's efficiency, selectivity, and the final purity of the product.

Toluene (B28343) and Dioxane: These are common solvents for Buchwald-Hartwig aminations, offering good solubility for both the aryl halide and amine coupling partners. libretexts.orgjk-sci.com They are relatively non-polar, which can be advantageous in preventing catalyst deactivation pathways.

N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar solvents are often used in Ullmann-type reactions, which typically require higher temperatures. wikipedia.org Their high boiling points are suitable for reactions that are sluggish at lower temperatures. However, their high polarity can sometimes lead to side reactions or difficulties in product isolation.

Ethereal Solvents (e.g., THF): Tetrahydrofuran (THF) is another viable option, particularly for reactions that can proceed at moderate temperatures. jk-sci.com

The selection of the solvent would be a critical first step in optimizing the synthesis. A screening of several solvents would be necessary to identify the one that provides the best balance of reactant solubility, reaction rate, and minimal side-product formation.

| Solvent | Typical Reaction Type | Boiling Point (°C) | Key Considerations |

|---|---|---|---|

| Toluene | Buchwald-Hartwig | 111 | Good for a wide range of substrates, relatively non-polar. |

| Dioxane | Buchwald-Hartwig | 101 | Miscible with water, which can be a factor in workup. |

| DMF | Ullmann Condensation | 153 | High boiling point, can be difficult to remove. |

| DMSO | Ullmann Condensation | 189 | Very high boiling point, can promote SNAr reactions. acs.org |

Temperature is a critical parameter that directly impacts the reaction kinetics. Cross-coupling reactions often require elevated temperatures to overcome the activation energy barrier for the oxidative addition and reductive elimination steps. wikipedia.orgwikipedia.org

Typical Temperature Range: For Buchwald-Hartwig reactions, temperatures typically range from 80 to 120 °C. jk-sci.com Ullmann condensations often necessitate higher temperatures, sometimes exceeding 150 °C, especially with less reactive aryl halides. wikipedia.org

Microwave Irradiation: The use of microwave irradiation can significantly accelerate these reactions, often leading to shorter reaction times and improved yields. researchgate.net This technique allows for rapid and uniform heating of the reaction mixture.

Pressure is generally not a primary variable in these liquid-phase reactions unless volatile reactants or solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel would be necessary. nih.gov

The optimal temperature would need to be determined empirically, starting at a moderate temperature (e.g., 80 °C) and gradually increasing it to achieve a reasonable reaction rate without promoting decomposition of the starting materials or the product.

| Reaction Type | Typical Temperature Range (°C) | Notes |

|---|---|---|

| Buchwald-Hartwig Amination | 80 - 120 | Milder conditions are often possible with more advanced catalyst systems. |

| Ullmann Condensation | 120 - 210 | Traditionally requires high temperatures, though modern ligands can lower this. wikipedia.org |

| Microwave-Assisted Synthesis | 100 - 180 | Can significantly reduce reaction times. researchgate.net |

The choice of catalyst and any associated ligands and bases is arguably the most critical factor in the success of a cross-coupling reaction for synthesizing the target compound.

Palladium-Based Catalysts (Buchwald-Hartwig): This is the most common approach for modern C-N bond formation. The catalyst system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For the amination of pyridyl systems, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos have shown great efficacy. libretexts.orgnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine. libretexts.org

Copper-Based Catalysts (Ullmann Condensation): The traditional Ullmann reaction uses stoichiometric copper powder at high temperatures. wikipedia.org Modern variations employ catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine or an amino acid, which can facilitate the reaction under milder conditions. A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also required. mdpi.com

The optimization of the catalyst system would involve screening different palladium-ligand combinations or copper-ligand systems to identify the one that provides the highest yield and selectivity for the desired product.

| Catalyst System | Metal | Typical Ligands | Typical Bases | Key Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | XPhos, SPhos, BINAP, DPPF | NaOtBu, K₂CO₃, Cs₂CO₃ | High functional group tolerance, milder conditions. wikipedia.org |

| Ullmann Condensation | Copper | Phenanthroline, L-proline, diamines | K₂CO₃, Cs₂CO₃ | Lower cost of metal catalyst. wikipedia.org |

Purification Techniques for this compound

The purification of the final product is a critical step to ensure its suitability for subsequent applications. Given the polar nature of the three amino groups, this compound is expected to be a polar compound, which will guide the choice of purification method.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. rubingroup.org The choice of solvent is crucial; an ideal solvent would dissolve the compound well at elevated temperatures but poorly at room temperature. For a polar compound like the target molecule, polar solvents such as ethanol, methanol, or mixtures of water with organic solvents like acetone (B3395972) might be effective. For basic compounds like amines, the use of organic acids such as acetic acid in the recrystallization solvent system can sometimes be beneficial. researchgate.net

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organic compounds. However, the basicity of the amino groups in the target molecule can lead to strong adsorption on the acidic silica gel, resulting in poor recovery and peak tailing. To mitigate this, a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia in methanol, is often employed. Alternatively, using a more neutral stationary phase like alumina (B75360) could be advantageous.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a viable option. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape, would be a suitable method. sielc.com This technique is particularly useful for separating the desired product from closely related impurities.

The selection of the most appropriate purification technique, or a combination of techniques, would depend on the scale of the synthesis and the required final purity of this compound.

| Technique | Stationary/Solid Phase | Mobile Phase/Solvent System | Applicability |

|---|---|---|---|

| Recrystallization | Product Crystals | Polar solvents (e.g., Ethanol, Methanol/Water) | Bulk purification of solid products. rubingroup.org |

| Column Chromatography | Silica Gel or Alumina | Hexanes/Ethyl Acetate with Triethylamine or Dichloromethane/Methanol with Ammonia | Separation of components with different polarities. |

| Preparative HPLC | C18 Silica | Acetonitrile/Water with Formic Acid or Ammonium Formate | High-purity separation, suitable for small to medium scale. sielc.com |

Structural Elucidation and Advanced Spectroscopic Characterization of N2 5 Amino 2 Pyridyl Pyridine 2,5 Diamine

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Following an extensive search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine could not be located. While the molecular formula (C₁₀H₁₁N₅) is established, detailed experimental crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates have not been publicly reported.

For illustrative purposes, a hypothetical data table is presented below to indicate the type of information that would be obtained from a single-crystal X-ray diffraction experiment. It must be stressed that the following data is a placeholder and not actual experimental data for the compound .

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₁N₅ |

| Formula Weight | 201.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound remains speculative. However, based on the molecular structure, which contains multiple hydrogen bond donors (the N-H groups of the three amino functions) and hydrogen bond acceptors (the pyridine (B92270) and amino nitrogen atoms), it is highly probable that the crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds.

These interactions would likely involve the amino groups acting as proton donors to the nitrogen atoms of the pyridine rings on adjacent molecules, a common motif in the crystal structures of amino-substituted pyridines. Such hydrogen bonding would lead to the formation of supramolecular assemblies, potentially including dimers, chains, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the pyridine rings of neighboring molecules may further contribute to the stability of the crystal packing, although the presence and geometry of such interactions would depend on the specific molecular conformation and packing arrangement.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby confirming its empirical formula. For this compound, with the molecular formula C₁₀H₁₁N₅, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

While specific experimental results from a published analysis of this compound are not available, the theoretical values provide a benchmark for such an experiment. The comparison between the calculated and experimentally determined percentages would serve to verify the purity and stoichiometry of a synthesized sample.

Theoretical Elemental Analysis Data for this compound

| Element | Theoretical % |

|---|---|

| Carbon (C) | 59.69 |

| Hydrogen (H) | 5.51 |

Derivatization and Functionalization Strategies for N2 5 Amino 2 Pyridyl Pyridine 2,5 Diamine

Chemical Modification at Amine Centers

The presence of three primary amine groups makes N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine highly amenable to a variety of chemical transformations. These modifications allow for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with tailored properties.

Acylation Reactions for Amide Formation

Acylation of the amine groups in this compound leads to the formation of stable amide linkages. This reaction is a fundamental tool for introducing carbonyl-containing moieties, which can alter the electronic properties and steric environment of the parent molecule. The acylation can be achieved using various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids activated with coupling agents. The reactivity of the different amine groups can potentially be controlled by carefully selecting the reaction conditions.

The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. A base is often added to neutralize the acidic byproduct, such as HCl in the case of acid chlorides. The choice of solvent and temperature can also influence the reaction's outcome, including the degree of acylation (mono-, di-, or tri-acylation).

| Acylating Agent | Reagents and Conditions | Expected Product |

| Acetyl Chloride | Pyridine (B92270) (solvent and base), 0 °C to room temperature | N,N',N''-triacetyl derivative |

| Acetic Anhydride | Pyridine, catalytic 4-dimethylaminopyridine (B28879) (DMAP), room temperature | N,N',N''-triacetyl derivative |

| Benzoyl Chloride | Triethylamine (B128534), Dichloromethane (DCM), 0 °C to room temperature | N,N',N''-tribenzoyl derivative |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), Dimethylformamide (DMF), room temperature | Corresponding N-acyl derivatives |

Alkylation Reactions for Substituted Amine Derivatives

Alkylation of the amine centers introduces alkyl or aryl groups, transforming the primary amines into secondary or tertiary amines. This modification can significantly impact the basicity, nucleophilicity, and steric bulk of the molecule. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, is another powerful method for N-alkylation, particularly for introducing more complex substituents.

The reaction conditions for direct alkylation often require a base to neutralize the acid generated. The choice of base and solvent is critical to control the extent of alkylation and avoid over-alkylation. Reductive amination typically employs a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

| Alkylation Method | Reagents and Conditions | Expected Product |

| Direct Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃ or NaH, DMF or Acetonitrile (B52724) | Mono-, di-, and tri-alkylated derivatives |

| Reductive Amination | Aldehyde or Ketone, NaBH₃CN or H₂/Pd-C, Methanol or Ethanol | N-substituted alkyl derivatives |

Schiff Base Condensation with Aldehydes and Ketones

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine (C=N) functional group. youtube.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. Schiff bases are versatile intermediates in organic synthesis and can be further reduced to form stable secondary amines or used as ligands in coordination chemistry.

The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), to drive the equilibrium towards the product. A variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a wide range of imine derivatives.

| Carbonyl Compound | Reagents and Conditions | Expected Product |

| Benzaldehyde | Toluene, reflux with Dean-Stark trap, catalytic p-toluenesulfonic acid | Tris-imine derivative |

| Acetone (B3395972) | Methanol, reflux, catalytic acetic acid | Tris-imine derivative |

| Salicylaldehyde | Ethanol, reflux | Tris-imine derivative with potential for intramolecular hydrogen bonding |

Functionalization of Pyridine Rings

The pyridine rings in this compound, while generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, can still be functionalized through various strategies. The amino groups on the rings are strong activating groups, which can direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) provides a direct method for introducing substituents onto the pyridine rings. The directing effects of the amino groups and the ring nitrogen will influence the regioselectivity of these reactions. Due to the presence of multiple activating amino groups, the pyridine rings are expected to be more susceptible to electrophilic attack than unsubstituted pyridine. However, harsh reaction conditions, particularly strong acids, can lead to protonation of the pyridine nitrogen and the amino groups, which deactivates the rings towards electrophilic attack.

Halogenation, such as bromination or iodination, is a common EAS reaction. These reactions can be carried out using molecular halogens in the presence of a Lewis acid or with other halogenating agents. Nitration of highly activated pyridine rings is also possible, though it often requires careful control of reaction conditions to avoid oxidation.

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile or DMF | Mono- or poly-brominated derivatives |

| Iodination | N-Iodosuccinimide (NIS), Acetonitrile or Trifluoroacetic acid | Mono- or poly-iodinated derivatives |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the pyridine rings of this compound would first need to be halogenated (e.g., brominated or chlorinated) to introduce a suitable handle for the coupling reaction. Once halogenated, these derivatives can participate in a variety of cross-coupling reactions.

The Suzuki coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the halo-derivative with an organoboron compound in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination is another important reaction that enables the formation of carbon-nitrogen bonds by coupling the halo-derivative with an amine. libretexts.org

Suzuki Coupling Reaction Data

| Arylboronic Acid | Catalyst and Ligand | Base and Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O | Phenyl-substituted derivatives |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | Cs₂CO₃, Toluene | 4-Methoxyphenyl-substituted derivatives |

Buchwald-Hartwig Amination Data

| Amine | Catalyst and Ligand | Base and Solvent | Expected Product |

| Morpholine | Pd₂(dba)₃, BINAP | NaOtBu, Toluene | Morpholinyl-substituted derivatives |

| Aniline | Pd(OAc)₂, XPhos | K₃PO₄, Dioxane | Anilino-substituted derivatives |

Synthesis of Polymeric and Oligomeric Architectures incorporating this compound

The structure of this compound, which contains three primary amino groups and one secondary amino group, designates it as a versatile monomer for step-growth polymerization. Its integration into polymeric backbones can impart desirable properties such as thermal stability, enhanced solubility, and metal-coordinating capabilities due to the presence of pyridine rings. researchgate.netcore.ac.uk The primary methods for incorporating this monomer would be through polycondensation reactions to form polymers like polyamides and polyimides.

Polyamide Synthesis: Polyamides are typically synthesized through the reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacid chloride. nih.govscielo.br this compound can function as a triamine, leading to the formation of cross-linked or hyperbranched polyamides. By controlling the stoichiometry of the reactants, it may be possible to favor linear polymer formation. The low-temperature solution polycondensation method is a common technique, involving the reaction of the diamine with a diacid chloride in an amide-type solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). nih.govscielo.br This method proceeds rapidly at or below room temperature and can produce high molecular weight polymers. scielo.br

Polyimide Synthesis: Polyimides, known for their exceptional thermal and mechanical properties, are generally prepared via a two-step polycondensation reaction between a diamine and a dianhydride. researchgate.netcore.ac.uk The initial step involves reacting this compound with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. core.ac.uknih.gov This precursor is then converted into the final polyimide through thermal or chemical imidization, which involves cyclodehydration. core.ac.uknih.gov The resulting polyimides containing pyridine moieties often exhibit improved solubility in organic solvents compared to their all-aromatic counterparts, which is a significant processing advantage. researchgate.netcore.ac.uk

The table below summarizes potential polymeric architectures that could be synthesized using this compound as a monomer, based on established polymerization methods for other aromatic amines.

| Polymer Type | Co-monomer | Typical Reaction Conditions | Expected Polymer Properties |

| Polyamide | Aromatic or Aliphatic Diacid Chlorides (e.g., Terephthaloyl chloride, Adipoyl chloride) | Low-temperature solution polycondensation in a polar aprotic solvent (e.g., DMAc, NMP) with an acid scavenger. | High thermal stability, potential for cross-linking, good mechanical strength. nih.govscielo.br |

| Polyimide | Aromatic Dianhydrides (e.g., Pyromellitic dianhydride, 4,4'-Oxydiphthalic anhydride) | Two-step method: 1. Formation of poly(amic acid) in a polar solvent at room temperature. 2. Thermal or chemical imidization. core.ac.uk | Excellent thermal stability, chemical resistance, good mechanical properties, and potentially enhanced solubility. researchgate.net |

| Polybenzimidazole (PBI) | Tetracarboxylic Acids or derivatives | High-temperature polycondensation in a medium like polyphosphoric acid (PPA). benicewiczgroup.com | Exceptional thermal and oxidative stability, suitable for high-temperature applications. |

Coordination Chemistry of N2 5 Amino 2 Pyridyl Pyridine 2,5 Diamine As a Polydentate Ligand

Chelation Behavior and Ligand Denticity of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine

There are no published experimental or theoretical studies that specifically investigate the chelation behavior of this compound with metal centers. The molecule possesses five nitrogen atoms—three from amino groups and two within the pyridine (B92270) rings—which could potentially act as donor sites. However, without empirical data, its preferred coordination modes, denticity (the number of donor groups that bind to a central metal atom), and the stability of the resulting chelate rings remain undetermined. Research on analogous, but structurally different, diaminopyridine ligands suggests that not all nitrogen atoms may be involved in coordination, with some amino groups potentially participating in hydrogen bonding instead. cmu.edunih.gov

Synthesis and Characterization of Metal Complexes with this compound

A thorough search of chemical databases and scholarly articles yielded no specific methods for the synthesis and characterization of metal complexes involving this compound as a ligand. Consequently, information regarding its complexes is unavailable across the following categories of the periodic table.

Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn, Pd, Pt)

No documented syntheses or characterization data (such as spectroscopic or magnetic properties) for transition metal complexes of this compound were found.

Main Group Metal Complexes

There is no information in the scientific literature regarding the formation or properties of complexes between this compound and main group metals.

Lanthanide and Actinide Complexes

The interaction of this compound with lanthanide or actinide elements has not been reported in published research.

Structural Analysis of Coordination Complexes

As no metal complexes of this compound have been synthesized and isolated according to available literature, no structural analysis has been performed.

X-ray Crystallography of Metal-Ligand Adducts

There are no published crystal structures for any metal-ligand adducts of this compound. Therefore, critical data such as bond lengths, bond angles, coordination geometries, and intermolecular interactions for its coordination compounds remain unknown.

Spectroscopic Signatures of Metal-Ligand Bonding (UV-Vis, EPR, NMR)

No specific UV-Vis, EPR, or NMR data for metal complexes of this ligand could be located.

Investigation of Metal-Ligand Bonding Nature and Electronic Structure in Complexes

Without experimental or computational data, any discussion on the nature of the metal-ligand bond and the electronic structure of its complexes would be unfounded.

Supramolecular Assembly and Self-Assembly through Coordination with Metal Ions

There is no available information on the use of this compound in the formation of supramolecular structures.

Theoretical and Computational Investigations of N2 5 Amino 2 Pyridyl Pyridine 2,5 Diamine and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Conformer Analysis and Energy Minimization

A thorough conformational analysis would be the initial step in the computational study of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine. This involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around single bonds. Each of these conformers would then be subjected to geometry optimization to find its lowest energy state, a process known as energy minimization. The relative energies of these minimized structures would allow for the identification of the most stable conformer, which is the most likely to be observed experimentally under given conditions.

Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Charge Distribution and Electrostatic Potential Mapping

Understanding how charge is distributed across the this compound molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges. Furthermore, a Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface. This map would highlight electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack.

Spectroscopic Property Prediction (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the energies of electronic transitions. The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the assignment of signals in experimental NMR spectra.

Reaction Mechanism Studies for Synthesis and Derivatization Pathways

Theoretical chemistry can elucidate the step-by-step mechanisms of chemical reactions. For the synthesis of this compound or its subsequent derivatization, computational studies could map out the entire reaction pathway. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. The activation energies calculated for these pathways would provide insights into the reaction kinetics and help to understand why certain products are favored over others.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanics calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of conformational flexibility and intermolecular interactions with solvent molecules. This is crucial for understanding how the solvent might influence the molecule's structure and reactivity.

Exploration of N2 5 Amino 2 Pyridyl Pyridine 2,5 Diamine in Advanced Materials Science Applications

Utilization as a Monomer or Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate nature of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine, featuring several nitrogen atoms with available lone pairs of electrons, makes it a prime candidate for use as a ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended crystalline networks with diverse topologies and potential applications in gas storage, separation, and catalysis.

Design Principles for this compound Based Frameworks

The design of CPs and MOFs hinges on the geometric and chemical properties of the organic ligand. For this compound, several key features would influence the resulting framework architecture:

Coordination Modes: The presence of multiple pyridyl and amino groups offers a variety of potential coordination sites. The pyridyl nitrogen atoms are excellent coordinating agents for a wide range of metal ions. The amino groups can also coordinate to metal centers, although their basicity and steric accessibility will play a crucial role. The flexibility of the molecule could allow it to act as a chelating ligand to a single metal center or as a bridging ligand connecting multiple metal centers, leading to the formation of 1D, 2D, or 3D networks.

Structural Rigidity and Flexibility: The pyridine (B92270) rings provide a degree of rigidity to the ligand, which is often desirable for creating porous materials with permanent voids. However, the bond connecting the two pyridine rings allows for some rotational freedom, introducing an element of flexibility that can accommodate different coordination geometries and lead to the formation of diverse network topologies.

The choice of metal ion is another critical factor. The coordination number, preferred geometry, and Lewis acidity of the metal ion will dictate how it interacts with the ligand and, consequently, the dimensionality and topology of the resulting framework.

Synthesis of this compound Derived MOFs and CPs

The synthesis of MOFs and CPs from a ligand like this compound would typically involve solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The reaction conditions, such as temperature, pressure, reaction time, and the presence of modulators or templates, can significantly influence the final product.

Based on studies of similar polydentate nitrogen-containing ligands, a variety of metal ions, including those from the transition metal series (e.g., Cu(II), Zn(II), Co(II), Ni(II)) and lanthanide series, could be expected to form stable frameworks with this compound. The resulting materials would likely exhibit interesting magnetic, optical, or catalytic properties depending on the choice of the metal center.

Integration into Polymeric Structures for Functional Materials

The incorporation of this compound into polymeric structures offers a pathway to a wide range of functional materials. The amino groups on the molecule can be readily functionalized or polymerized, allowing it to be integrated into polymer backbones or used as a cross-linking agent. For instance, diaminopyridine-based functional polymers have been synthesized and shown to exhibit interesting properties such as thermoresponsiveness. rsc.org

The resulting polymers could possess a range of functionalities, including:

Metal-Chelating Properties: The pyridine and amino groups can act as binding sites for metal ions, leading to the development of materials for heavy metal removal, catalysis, or the creation of metallo-supramolecular polymers.

Stimuli-Responsive Behavior: The ability of the amino and pyridyl groups to participate in hydrogen bonding and protonation/deprotonation events could be exploited to create polymers that respond to changes in pH, temperature, or the presence of specific analytes.

Enhanced Thermal and Mechanical Properties: The rigid pyridine units, when incorporated into a polymer backbone, could enhance the thermal stability and mechanical strength of the resulting material.

Research into Its Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, to create complex, self-assembled structures. The molecular structure of this compound, with its multiple hydrogen bond donors and acceptors and aromatic rings, makes it an excellent candidate for building supramolecular assemblies.

The molecule could potentially form well-defined structures through self-assembly or in the presence of complementary guest molecules. For example, it could form hydrogen-bonded tapes, sheets, or more complex three-dimensional networks. The central imino bridge and the arrangement of the pyridine rings could create a cleft-like structure capable of binding specific guest molecules through a combination of hydrogen bonding and π-π stacking interactions. The study of such host-guest systems is fundamental to the development of molecular recognition, sensing, and encapsulation technologies.

Development of Sensing Platforms (excluding clinical diagnostic applications)

The ability of this compound to coordinate with metal ions and interact with anions through hydrogen bonding makes it a promising platform for the development of chemical sensors for environmental and industrial monitoring.

Detection of Metal Ions and Anions via Ligand-Based Systems

A sensor based on this ligand could operate through several mechanisms, most notably colorimetric or fluorometric detection. Upon binding to a specific metal ion or anion, the electronic properties of the ligand would be altered, leading to a change in its absorption or emission spectrum.

Metal Ion Detection: The coordination of a metal ion to the pyridyl and amino groups would perturb the ligand's electronic structure, potentially leading to a visible color change or a change in its fluorescence intensity or wavelength. The selectivity of the sensor for a particular metal ion could be tuned by modifying the ligand's structure to create a binding pocket with a specific size, geometry, and set of donor atoms. For example, aminopyridine-based chemosensors have been developed for the selective detection of metal ions like Cu(II), Al(III), and Fe(III). mdpi.com

A hypothetical sensing mechanism could involve a change in the intramolecular charge transfer (ICT) character of the molecule upon analyte binding, leading to a noticeable optical response.

Below is a table with representative data for metal ion detection using aminopyridine-based sensors, illustrating the kind of performance that could be anticipated from a sensor based on this compound.

| Sensor Compound | Target Ion | Detection Method | Limit of Detection (LOD) |

| 3-Aminopyridine Salicylidene | Cu(II) | Colorimetric | 324 µg/L |

| 3-Aminopyridine Salicylidene | Al(III) | Fluorescent | 20 µg/L |

| 3-Aminopyridine Salicylidene | Fe(III) | Fluorescent | 45 µg/L |

Data extracted from a study on a related aminopyridine-based sensor for illustrative purposes. mdpi.com

Chemical Sensor Development Leveraging Coordination Events

In related fields, derivatives of pyridine and diamine compounds have been investigated as components of chemical sensors. For instance, various pyridine-based ligands have been incorporated into fluorescent sensors for the detection of metal ions such as Cu²⁺ and Ni²⁺. These sensors typically operate on a "turn-off" fluorescence mechanism upon coordination with the metal ions. However, these studies have been conducted on molecules that are structurally distinct from this compound.

The potential of a compound to act as a chemical sensor is dependent on several factors, including its selectivity and sensitivity towards a specific analyte, the stability of the resulting complex, and the signal transduction mechanism. Without specific research on this compound, any discussion of its efficacy as a chemical sensor remains speculative. Future research would be necessary to synthesize and characterize metal complexes of this compound and to evaluate their response to various analytes.

Investigation into its Catalytic Activity (e.g., in organic transformations when complexed with metals)

Similar to the area of chemical sensors, there is a significant lack of published research investigating the catalytic activity of metal complexes of this compound in organic transformations. The field of catalysis often utilizes metal complexes with nitrogen-containing ligands to facilitate a wide range of organic reactions. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency and selectivity of the metal complex.

While the aminopyridine scaffold is present in ligands used in various catalytic systems, direct studies on this compound are not found in the available literature. For example, iron complexes of other amino-pyridine ligands have been explored as catalysts for atom transfer radical polymerization (ATRP). In such cases, the ligand structure is a key determinant of the catalyst's activity.

The potential catalytic applications of this compound would need to be established through systematic investigation. This would involve the synthesis of its metal complexes with various transition metals and the subsequent screening of these complexes for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The performance of such catalysts would be evaluated based on metrics like conversion efficiency, turnover number, and stereoselectivity. As of now, no such detailed research findings or data are available for this specific compound.

Future Research Directions and Emerging Applications of N2 5 Amino 2 Pyridyl Pyridine 2,5 Diamine

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. researchgate.netnih.gov Future research into N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine will likely focus on developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for creating similar complex amines can involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. frontiersin.org

Future synthetic strategies are anticipated to align with the principles of green chemistry. frontiersin.orgresearchgate.net This includes the exploration of:

Microwave-assisted synthesis: This technique has been shown to reduce reaction times and increase yields for various pyridine (B92270) derivatives. nih.govresearchgate.net

One-pot multicomponent reactions: These reactions improve atom economy by combining multiple synthetic steps without isolating intermediates. nih.govbohrium.com

Use of greener solvents: Research is expected to move towards using water, polyethylene (B3416737) glycol (PEG), or bio-based solvents, which are less toxic and more sustainable alternatives to traditional organic solvents. researchgate.netmdpi.com

Catalyst-free or metal-free reactions: Developing synthetic pathways that avoid heavy metal catalysts is a key goal for sustainable chemistry. frontiersin.org

The table below illustrates a hypothetical comparison between a traditional synthetic route and a potential future green synthetic route for this compound, highlighting the expected improvements in sustainability and efficiency.

| Parameter | Traditional Synthesis (Hypothetical) | Future Green Synthesis (Projected) |

| Solvent | Dimethylformamide (DMF) | Water or Ethyl Lactate |

| Catalyst | Palladium-based | None or recyclable solid acid |

| Reaction Time | 24-48 hours | 2-4 hours |

| Energy Source | Conventional heating | Microwave irradiation |

| Yield | 60-70% | >90% |

| Atom Economy | Moderate | High |

| Waste Generated | Significant | Minimal |

This table is illustrative and represents projected goals for future research based on established green chemistry principles.

Exploration of this compound in Emerging Areas of Chemical Research

The polydentate nature of this compound, meaning it has multiple points to bind to a metal center, makes it a highly attractive candidate for several cutting-edge research areas. nih.govmdpi.com Its ability to form stable complexes with a variety of metal ions is a key feature that will drive its exploration in the following domains:

Coordination Chemistry and Catalysis: As a polydentate nitrogen ligand, this molecule could be instrumental in developing novel catalysts for organic synthesis and polymerization. acs.orgutc.edu The specific geometry and electronic properties of its metal complexes could lead to catalysts with high activity and selectivity.

Materials Science: The compound's aromatic structure and nitrogen-rich composition suggest potential applications in the development of new materials. ontosight.ai This could include metal-organic frameworks (MOFs) with unique porosity for gas storage or separation, as well as coordination polymers with interesting electronic or photophysical properties.

Organic Electronics: Pyridine-based molecules are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices. Future research may investigate the utility of this compound and its derivatives as components in such technologies.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of molecules before they are synthesized. researchgate.netscielo.br For this compound, advanced computational modeling will be crucial for several reasons:

Predicting Coordination Behavior: DFT calculations can model how the molecule will interact with different metal ions, predicting the geometry, stability, and electronic structure of the resulting complexes. nih.govresearchgate.net This predictive power can guide experimental work, saving time and resources.

Screening for Applications: Computational methods can be used to screen the molecule and its potential derivatives for specific properties, such as band gaps for electronic applications or binding energies for catalytic activity. researchgate.net

Understanding Reaction Mechanisms: Modeling can provide insights into the mechanisms of reactions where this molecule acts as a ligand, helping to optimize reaction conditions and design more effective catalysts.

The following table presents a hypothetical set of DFT-calculated parameters for this compound and a potential metal complex, illustrating the type of data that would inform predictive material design.

| Property | This compound | [M(this compound)]2+ (Hypothetical) |

| HOMO-LUMO Gap (eV) | 4.5 | 3.2 |

| Dipole Moment (Debye) | 2.8 | 5.1 |

| Metal-Ligand Binding Energy (kcal/mol) | N/A | -85.6 |

| Predicted Geometry | Non-planar | Distorted octahedral |

This table contains hypothetical data for illustrative purposes. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key indicators of electronic behavior.

Strategic Functionalization for Tunable System Performance

A significant area of future research will involve the strategic functionalization of the this compound core structure. By adding different chemical groups to the molecule's backbone, its properties can be finely tuned for specific applications. nih.gov This approach allows for the creation of a library of related compounds with a range of electronic, steric, and solubility characteristics.

Key functionalization strategies could include:

Altering Electronic Properties: Adding electron-donating or electron-withdrawing groups to the pyridine rings can modify the molecule's electronic character, which in turn affects the properties of its metal complexes. nih.govresearchgate.net

Controlling Solubility: The introduction of alkyl or other solubilizing groups can make the molecule and its complexes more soluble in specific solvents, which is crucial for applications like homogeneous catalysis or solution-processable materials.

Steric Tuning: The size and shape of the ligand can be adjusted by adding bulky substituents. This can influence the coordination environment around a metal center, impacting catalytic activity and selectivity.

Comparative Studies with Related Pyridinediamine Ligands and Their Systems

To fully understand the potential of this compound, it will be essential to conduct comparative studies with other, more well-understood pyridinediamine and bipyridine ligands. nih.govnih.gov Such studies will help to establish structure-property relationships, highlighting what makes this particular ligand unique. elsevierpure.com

These comparative investigations would likely involve:

Coordination Chemistry: Synthesizing a series of metal complexes with different pyridinediamine ligands, including the title compound, and comparing their stability, geometry, and reactivity.

Spectroscopic and Electrochemical Analysis: Using techniques like UV-Vis spectroscopy, NMR, and cyclic voltammetry to compare the electronic properties of the ligands and their complexes.

Performance in Applications: Testing the different ligand-metal systems in a specific application, such as a catalytic reaction, to directly compare their performance and identify the most effective ligand for that purpose.

Q & A

Basic Research Questions

Q. How is the molecular structure of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from chloroform solutions) and analyzed using diffractometers (e.g., Bruker APEXII CCD). Hydrogen bonding networks are mapped by locating N–H···N interactions, with deviations of amino groups from the pyridine plane quantified (e.g., 0.106 Å in pyridine-2,5-diamine analogs). Software like SHELXTL refines structures, achieving R-factors <0.05 for high-confidence models .

Q. What analytical techniques are critical for verifying the purity of this compound post-synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity, with high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, SCXRD provides unambiguous structural confirmation. Diffuse reflectance UV-Vis or FTIR can identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do positional isomers of pyridine diamines (e.g., 2,3- vs. 2,5-substitution) affect hydrogen bonding and crystal packing?

- Methodology : Compare SCXRD data of isomers to identify packing motifs. For example, pyridine-2,5-diamine forms centrosymmetric dimers via N–H···N bonds, while 3,4-diamines (e.g., amifampridine) exhibit distinct networks due to steric and electronic differences. Computational tools (e.g., Mercury CSP) predict lattice energies and hydrogen bond strengths, validated against experimental thermal stability data .

Q. What strategies resolve contradictions in hydrogen atom positioning during X-ray refinement?

- Methodology : Use difference Fourier maps to locate H atoms, fixing isotropic displacement parameters (Uiso(H) = 1.2Ueq(N/C)). For ambiguous cases (e.g., disordered amines), neutron diffraction or DFT-optimized geometries (Gaussian, B3LYP/6-31G*) provide supplementary data. Cross-validate with spectroscopic methods (e.g., NH coupling in NMR) .

Q. How can reaction conditions be optimized for introducing substituents to the pyridine ring without side reactions?

- Methodology : For amination or alkylation, screen bases (e.g., triethylamine vs. DBU) and solvents (dioxane, DMF) to minimize byproducts. Monitor reaction progress via TLC (e.g., chloroform:MeOH 79:1) and isolate intermediates (e.g., via column chromatography). Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, such as nucleophilic displacement in Appel salt reactions .

Q. What computational approaches predict the reactivity of this compound in catalytic or supramolecular systems?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes). For supramolecular assemblies, molecular dynamics (GROMACS) simulate self-assembly pathways driven by hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.